molecular formula C15H9ClO4S B2877653 3-(3-chlorobenzenesulfonyl)-2H-chromen-2-one CAS No. 904432-72-0

3-(3-chlorobenzenesulfonyl)-2H-chromen-2-one

Cat. No. B2877653
CAS RN: 904432-72-0
M. Wt: 320.74
InChI Key: HHEKMDBGLYPQDX-UHFFFAOYSA-N
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Description

3-Chlorobenzenesulfonyl chloride is a laboratory chemical . It appears as a yellow liquid .


Molecular Structure Analysis

The molecular formula of 3-Chlorobenzenesulfonyl chloride is C6H4Cl2O2S . The IUPAC name is 3-chlorobenzene-1-sulfonyl chloride .


Physical And Chemical Properties Analysis

3-Chlorobenzenesulfonyl chloride has a boiling point of 102 - 103 °C at 0.9 mmHg . It has a density of 1.499 g/mL at 25 °C . The refractive index is 1.5665-1.5705 at 20°C .

Scientific Research Applications

Synthesis Approaches

  • Facile Synthetic Strategies : A study by Xiang and Yang (2014) developed a facile and efficient synthetic strategy for a related compound, 3-((trifluoromethyl)thio)-4H-chromen-4-one, using active electrophilic trifluoromethylthio species, suggesting potential methods for synthesizing similar chromen-2-one derivatives under mild conditions (Xiang & Yang, 2014).

  • Innovative Synthetic Routes : Guravaiah and Rao (2011) describe the synthesis of 3-(2-(phenylsulfonyl) ethynyl)-2H-chromen-2-one, providing insights into innovative routes for synthesizing sulfonyl ethynylogs of coumarins, which could be relevant for the synthesis of 3-(3-chlorobenzenesulfonyl)-2H-chromen-2-one derivatives (Guravaiah & Rao, 2011).

  • Green Chemistry Applications : Singh et al. (2012) developed an efficient route to synthesize 3-aroyl-4-aryl-2-arylamino-4,6,7,8-tetrahydrochromen-5-ones, highlighting the use of green chemistry principles in synthesizing chromen-5-one derivatives, which can be applied to this compound (Singh, Nandi, & Samai, 2012).

Biological Activity

  • Antibacterial Properties : Behrami (2018) reports the synthesis of new chromen-2-one derivatives, including structures similar to this compound, and their antibacterial activity against various bacterial cultures. This suggests potential biological applications of similar compounds (Behrami, 2018).

  • Antimicrobial Agents : Bairagi, Bhosale, and Deodhar (2009) studied 4-chloro-2-oxo-2H-chromene-3-carbaldehyde derivatives, closely related to this compound, for their in vitro antimicrobial activity. This underscores the potential of chromen-2-one derivatives in developing new antimicrobial agents (Bairagi, Bhosale, & Deodhar, 2009).

  • Molecular Docking and Structural Analysis : Sert et al. (2018) characterized a similar compound, 3-(3-(4-chlorobenzoyl)-1-phenyl-1H-pyrazole-5-carbonyl)-7-methoxy-2H-chromen-2-one, through various techniques and molecular docking studies, indicating the significance of structural and electronic analysis in understanding the biological applications of chromen-2-one derivatives (Sert et al., 2018).

  • Catalytic Synthesis and Biological Applications : Alonzi et al. (2014) discuss the synthesis of Warfarin analogues, including 4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-chromen-2-one, highlighting the role of catalysis in synthesizing medically relevant chromen-2-one derivatives (Alonzi et al., 2014).

Safety and Hazards

3-Chlorobenzenesulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing locked up .

properties

IUPAC Name

3-(3-chlorophenyl)sulfonylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClO4S/c16-11-5-3-6-12(9-11)21(18,19)14-8-10-4-1-2-7-13(10)20-15(14)17/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEKMDBGLYPQDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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